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Compound of Interest

Compound Name: 1,2-Dimethyl-4-propylbenzene

Cat. No.: B12646879 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aromatic compounds with the

chemical formula C₁₁H₁₆. The focus is on their IUPAC nomenclature, physicochemical

properties, synthesis methodologies, and analytical characterization, tailored for professionals

in research and development.

Introduction to C₁₁H₁₆ Aromatic Compounds
Aromatic compounds with the formula C₁₁H₁₆ represent a diverse group of isomers, primarily

alkylbenzenes. These compounds, consisting of a benzene ring substituted with one or more

alkyl groups totaling five carbon atoms, are prevalent as solvents, intermediates in chemical

synthesis, and components in various industrial products.[1] Their structural diversity allows for

a range of physical and chemical properties, making them subjects of interest in fields from

materials science to toxicology. In the context of drug development, understanding the

properties and potential toxicities of such alkylbenzenes is crucial, as similar structural motifs

can be found in more complex pharmaceutical molecules.[1][2]

Isomerism and IUPAC Nomenclature
The chemical formula C₁₁H₁₆ gives rise to numerous structural isomers. These can be broadly

categorized based on the substitution pattern on the benzene ring. The primary isomers include

pentylbenzenes, where a single five-carbon alkyl chain is attached to the ring, and

polymethylated benzenes, among others.
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A logical classification of the common pentylbenzene isomers is presented below:

Isomer Classification of Pentylbenzenes (C₁₁H₁₆)

C₁₁H₁₆ Aromatic Compounds

Pentylbenzenes Pentamethylbenzene

n-Pentylbenzene Isopentylbenzene
(3-Methylbutyl)benzene (1-Methylbutyl)benzene Neopentylbenzene

(2,2-Dimethylpropyl)benzene
tert-Pentylbenzene

(2-Methylbutan-2-yl)benzene

Click to download full resolution via product page

Caption: Logical relationship of common C₁₁H₁₆ aromatic isomers.

The IUPAC names for these and other representative isomers are provided in the table below.

Common Name IUPAC Name CAS Number

n-Pentylbenzene Pentylbenzene 538-68-1

Isopentylbenzene (3-Methylbutyl)benzene 2049-94-7

sec-Pentylbenzene (1-Methylbutyl)benzene 2719-52-0

Neopentylbenzene (2,2-Dimethylpropyl)benzene 1007-26-7

tert-Pentylbenzene 2-Methylbutan-2-ylbenzene 2049-95-8

Pentamethylbenzene 1,2,3,4,5-Pentamethylbenzene 700-12-9

Physicochemical Properties
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The physical and chemical properties of C₁₁H₁₆ aromatic isomers vary depending on the

structure of the alkyl substituent. A summary of key quantitative data for representative isomers

is presented in the following tables for comparative analysis.

Table 1: General and Physical Properties

Property
n-
Pentylbe
nzene

Isopentyl
benzene

sec-
Pentylbe
nzene

Neopenty
lbenzene

tert-
Pentylbe
nzene

Pentamet
hylbenze
ne

Molecular

Weight (

g/mol )

148.24 148.24 148.24 148.24 148.24 148.24

Boiling

Point (°C)
205 197.3 190 186 192-193 232

Melting

Point (°C)
-75

-44.72

(est.)
- - - 54.4

Density

(g/cm³ at

20°C)

0.863 0.861 0.853 - 0.865 0.917

Refractive

Index (at

20°C)

1.487-

1.489
1.484 1.485 - 1.490 -

Data sourced from various chemical databases. Note that some values are estimated.

Table 2: Spectroscopic Data Summary
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Isomer
¹H NMR
(CDCl₃, δ ppm)

¹³C NMR
(CDCl₃, δ ppm)

Key IR
Absorptions
(cm⁻¹)

Mass Spec
(m/z)

n-Pentylbenzene

7.41-6.97 (m,

5H), 2.58 (t, 2H),

1.62 (m, 2H),

1.48-1.12 (m,

4H), 0.90 (t, 3H)

[3]

142.9, 128.4,

128.2, 125.7,

36.0, 31.6, 31.2,

22.5, 14.0

~3025 (Ar-H),

~2950 (C-H),

~1600, 1495

(C=C)

148 (M+), 91

(base peak)[4]

Pentamethylbenz

ene

6.95 (s, 1H), 2.25

(s, 6H), 2.20 (s,

9H)

134.8, 132.7,

130.4, 129.8,

20.8, 16.9, 16.0

~2920 (C-H),

~1450 (C=C)

148 (M+), 133

(base peak)[5]

Note: Spectroscopic data can vary slightly based on the solvent and instrument used.

Experimental Protocols: Synthesis and Analysis
The synthesis of alkylbenzenes like the isomers of C₁₁H₁₆ is commonly achieved through

Friedel-Crafts alkylation.[6] Below is a representative experimental protocol for the synthesis of

n-pentylbenzene, followed by a general workflow for its analysis.

Synthesis of n-Pentylbenzene via Friedel-Crafts
Acylation-Reduction
Direct Friedel-Crafts alkylation with a primary alkyl halide can lead to carbocation

rearrangements.[6] A more reliable method to obtain the straight-chain product is through

Friedel-Crafts acylation followed by reduction.[7]

Step 1: Friedel-Crafts Acylation (Synthesis of Valerophenone)

Apparatus Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic

stirrer, a reflux condenser, and a dropping funnel. The apparatus should be protected from

atmospheric moisture with a drying tube.
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Reagents: In the flask, place anhydrous aluminum chloride (AlCl₃, 0.12 mol) and 50 mL of

dry benzene.

Reaction: Cool the flask in an ice bath. Slowly add valeryl chloride (0.1 mol) dissolved in 20

mL of dry benzene from the dropping funnel over 30 minutes with continuous stirring.

Reflux: After the addition is complete, remove the ice bath and heat the mixture to a gentle

reflux for 1 hour.

Work-up: Cool the reaction mixture and pour it carefully onto a mixture of crushed ice and

concentrated hydrochloric acid. Separate the organic layer using a separatory funnel, wash

with water, 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over

anhydrous magnesium sulfate.

Purification: Remove the solvent by rotary evaporation. The resulting crude valerophenone

can be purified by vacuum distillation.

Step 2: Clemmensen Reduction (Synthesis of n-Pentylbenzene)

Reagents: In a round-bottom flask, prepare amalgamated zinc by stirring zinc powder (0.3

mol) with a solution of mercuric chloride (HgCl₂, 0.015 mol) in water and concentrated HCl.

Reaction: Add the crude valerophenone (0.08 mol), concentrated hydrochloric acid, water,

and toluene to the flask.

Reflux: Heat the mixture under vigorous reflux for 24 hours. Additional portions of

concentrated HCl may be required during the reflux period.

Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene.

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium

sulfate.

Purification: Remove the toluene by distillation. The final product, n-pentylbenzene, can be

purified by fractional distillation.

Analytical Workflow
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A typical workflow for the analysis and characterization of the synthesized C₁₁H₁₆ aromatic

compound is depicted below.

Analytical Workflow for C₁₁H₁₆ Isomers

Synthesized Product

Gas Chromatography-
Mass Spectrometry (GC-MS)

NMR Spectroscopy
(¹H and ¹³C) FTIR Spectroscopy

Purity Assessment Structural Elucidation Functional Group ID

Characterized Compound

Click to download full resolution via product page

Caption: A typical experimental workflow for the analysis of C₁₁H₁₆ isomers.

Relevance in Research and Drug Development
Alkylbenzenes are important building blocks in organic synthesis.[1] Their lipophilic nature can

be exploited to modify the pharmacokinetic properties of drug candidates. However, their

metabolism and potential for toxicity must be carefully evaluated. For instance, the presence of

alkyl chains on a benzene ring can influence the rate and site of metabolic oxidation by

cytochrome P450 enzymes. Toxicological studies on various alkylbenzenes have shown a

range of effects, although generally, their acute toxicity is considered low.[1][8] Developmental

toxicity has been observed for some related compounds at high concentrations.[2] Therefore,

for drug development professionals, understanding the physicochemical and toxicological
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profiles of these fundamental aromatic structures is essential for the design of safer and more

effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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